molecular formula C10H13N3 B150347 Ungeremine CAS No. 72510-04-4

Ungeremine

Cat. No.: B150347
CAS No.: 72510-04-4
M. Wt: 175.23 g/mol
InChI Key: IUKCTAQXDOOJBC-UHFFFAOYSA-N
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Mechanism of Action

Ungeremine, also known as Lycobetaine, is a betaine-type alkaloid isolated from various plants . It has been the subject of numerous studies due to its potential pharmacological properties. This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its efficacy and stability.

Mode of Action

This compound interacts with its targets by impairing the activity of both human and bacterial topoisomerases . Remarkably, it has been found to significantly increase the DNA cleavage promoted by bacterial topoisomerase IA , making it a potential target in antimicrobial chemotherapy .

Biochemical Pathways

Its ability to interfere with the enzymatic activity of human topoisomerases suggests that it may influence the dna replication and transcription processes

Result of Action

This compound’s interaction with topoisomerases leads to significant changes at the molecular and cellular levels. It impairs the activity of these enzymes, leading to increased DNA cleavage, particularly in bacterial topoisomerase IA . This suggests that this compound could have potential applications in antimicrobial chemotherapy .

Biochemical Analysis

Biochemical Properties

Lycobetaine acts as a specific topoisomerase IIβ poison . In the presence of calf thymus DNA, pure recombinant human topoisomerase IIβ protein was selectively depleted .

Cellular Effects

Lycobetaine inhibits the growth of human tumor cells . It has been reported to extend the survival time and decrease the tumor size in nude mice with gastric cancer .

Molecular Mechanism

Lycobetaine intercalates into DNA to prevent the replication and division of tumor cells . It acts as a topoisomerase IIβ poison and stabilizes the covalent catalytic DNA-intermediate in living cells .

Temporal Effects in Laboratory Settings

In laboratory settings, lycobetaine has shown significant cytotoxic activity against various cell lines

Dosage Effects in Animal Models

In animal models, lycobetaine has been reported to inhibit tumor growth and serum sialic acid level in mice bearing tumors of S180 and Lewis lung carcinoma . The effects of different dosages of lycobetaine in animal models are yet to be fully studied.

Metabolic Pathways

It has been reported to act as a topoisomerase IIβ poison, suggesting it may interact with enzymes involved in DNA replication and cell division .

Transport and Distribution

The transport and distribution of lycobetaine within cells and tissues are yet to be fully studied. Given its ability to intercalate into DNA, it may be transported to the nucleus of cells .

Subcellular Localization

Given lycobetaine’s ability to intercalate into DNA and act as a topoisomerase IIβ poison, it is likely that it localizes to the nucleus of cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Ungeremine can be synthesized through various methods. One common approach involves the oxidation of lycorine using selenium dioxide . Another method includes the hydrochlorination of the alkaloid .

Industrial Production Methods: In industrial settings, this compound is often formulated into polylactic acid and polyethylene glycol nanofibers. This method ensures a sustained release of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Ungeremine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

72510-04-4

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

5-methyl-2-phenyl-3,4-dihydropyrazol-3-amine

InChI

InChI=1S/C10H13N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-6,10H,7,11H2,1H3

InChI Key

IUKCTAQXDOOJBC-UHFFFAOYSA-N

SMILES

C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4

Canonical SMILES

CC1=NN(C(C1)N)C2=CC=CC=C2

2121-12-2

Related CAS

61221-41-8 (acetate salt)

Synonyms

AT 1840
lycobetaine
lycobetaine acetate
ungeremine
ungeremine chloride
ungeremine, acetate salt

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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